4-(4-(dimethylamino)phenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The IUPAC name reflects its intricate structure, which includes multiple functional groups and a unique bicyclic framework.
The compound is primarily sourced from synthetic routes developed in laboratory settings, with various publications detailing its synthesis and characterization. Research articles and patent filings provide insights into its properties and potential uses in various scientific fields.
This compound is classified as a pyrimidine derivative, specifically a substituted pyrrolo[3,4-d]pyrimidine. It exhibits characteristics typical of heterocyclic compounds, which are known for their diverse biological activities.
The synthesis of 4-(4-(dimethylamino)phenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves several key steps:
Technical details regarding specific reagents, solvents, and conditions (such as temperature and reaction time) are often found in chemical literature and patents related to this compound.
The molecular structure of 4-(4-(dimethylamino)phenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be represented by its molecular formula .
C1CC(OC1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=CC=C4N(C)C
HQAROHKMNRQBEB-UHFFFAOYSA-N
These structural representations indicate the presence of multiple functional groups that contribute to the compound's reactivity and biological activity.
The chemical reactivity of 4-(4-(dimethylamino)phenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be analyzed through various types of reactions:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 4-(4-(dimethylamino)phenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves interactions at the molecular level with biological targets such as enzymes or receptors.
Data suggests that this compound may act as an inhibitor or modulator of specific pathways involved in disease processes. For instance:
Understanding these mechanisms is crucial for developing therapeutic applications.
The physical properties of 4-(4-(dimethylamino)phenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione include:
Chemical properties include:
Relevant data from studies provide insights into how these properties affect its application in research and pharmaceuticals.
The applications of 4-(4-(dimethylamino)phenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione extend across various fields:
Research continues to explore its full potential and mechanisms of action within biological systems.
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3